
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
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Description
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
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Biological Activity
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring , a pyrrole moiety , and a trifluoromethyl benzamide group , which together contribute to its unique biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound may act as an enzyme inhibitor and receptor modulator , making it a candidate for treating various diseases, including cancer and infectious diseases. The presence of the pyrrole ring is associated with diverse biological activities, including:
- Anticancer Activity : It has been shown to inhibit specific kinases involved in cancer progression, suggesting potential applications in targeted cancer therapies.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values comparable to established anticancer drugs like doxorubicin and 5-fluorouracil.
Compound Name | Cell Line Tested | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | A549 (Lung Cancer) | 5.85 | Anticancer |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | MCF-7 (Breast Cancer) | 4.53 | Anticancer |
5-Fluorouracil | MCF-7 (Breast Cancer) | 10.0 | Standard Drug |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds to understand its unique properties better.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | Contains a benzamide moiety | Lacks specific picolinamide group affecting binding |
N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)nicotinamide | Contains a nicotinamide group | Different pharmacological properties due to variations |
Case Studies
Several case studies highlight the potential of similar compounds in clinical settings:
- Anticancer Efficacy : A study demonstrated that compounds with similar structures inhibited the proliferation of A549 cells by inducing apoptosis, with significant increases in caspase levels.
- Antimicrobial Activity : Research on related pyrrole derivatives indicated promising antibacterial effects against various strains, suggesting that this compound may also exhibit similar antimicrobial properties.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-13-25-16(12-17(26-13)27-9-2-3-10-27)23-7-8-24-18(28)14-5-4-6-15(11-14)19(20,21)22/h2-6,9-12H,7-8H2,1H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQOVOKUBYVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.